Benzo(a)pyrene-9,10-diol Benzo(a)pyrene-9,10-diol
Brand Name: Vulcanchem
CAS No.: 57303-98-7
VCID: VC0196078
InChI: InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol

Benzo(a)pyrene-9,10-diol

CAS No.: 57303-98-7

VCID: VC0196078

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene-9,10-diol - 57303-98-7

Description

Benzo[a]pyrene-9,10-diol is a polycyclic aromatic hydrocarbon with the molecular formula C20H12O2 . It is classified as an ortho- and peri-fused polycyclic arene . Benzo[a]pyrene-9,10-diol is created through the incomplete combustion of organic matter at temperatures between 300 °C (572 °F) and 600 °C (1,112 °F) .

Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, also known as BPDE or benzo(a)Pyrene diol epoxide, is a carcinogenic metabolite of benzo[a]pyrene (BaP) . After benzo[a]pyrene is oxidized by cytochrome P450 1A1, a variety of products are formed, including (+)-benzo[a]pyrene-7,8-epoxide . The product is metabolized by epoxide hydrolase, which opens the epoxide ring and yields (−)benzo[a]pyrene-7,8-dihydrodiol . The ultimate carcinogen is formed after another reaction with cytochrome P450 1A1, yielding (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide .

Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide binds to the N2 atom of guanine in DNA, which distorts the double helix structure through π-stacking, by inserting the pyrene moiety between base pairs . This compound can target the p53 gene, and the *anti-*benzo[a]pyrene diol epoxides induce guanine to thymine transversions in related areas of p53, inactivating its tumor suppression ability and potentially leading to cancer .

CAS No. 57303-98-7
Product Name Benzo(a)pyrene-9,10-diol
Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
IUPAC Name benzo[a]pyrene-9,10-diol
Standard InChI InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
Standard InChIKey UMJIZEKULDXYAK-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2
Purity > 95%
Synonyms 9,10-Dihydroxybenzo[a]pyrene; Benzo[a]​pyrene-​9,​10-​diol
PubChem Compound 107679
Last Modified Apr 15 2024

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